molecular formula C16H19NO B1298164 (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine CAS No. 337499-55-5

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine

Cat. No.: B1298164
CAS No.: 337499-55-5
M. Wt: 241.33 g/mol
InChI Key: MVNSNCXDDQQHJD-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine is an organic compound that belongs to the class of aromatic amines. This compound features a benzylamine structure with substituents on the phenyl ring, specifically two methyl groups at the 3 and 4 positions and a methoxy group at the 4 position of the benzyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine. The reaction typically proceeds in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further streamline the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogens or other electrophiles onto the phenyl ring.

Scientific Research Applications

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and dimethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    (3,4-Dimethyl-phenyl)-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (3,4-Dimethyl-phenyl)-(4-chloro-benzyl)-amine: Similar structure but with a chloro group instead of a methoxy group.

    (3,4-Dimethyl-phenyl)-(4-nitro-benzyl)-amine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine can enhance its solubility and influence its reactivity compared to similar compounds with different substituents

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNSNCXDDQQHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325982
Record name N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337499-55-5
Record name N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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